2-(5-Aminopyrazin-2-yl)phenol features a phenol group (hydroxyl-substituted benzene) linked to a pyrazine ring via a carbon-carbon bond at position 2. The pyrazine moiety contains two nitrogen atoms at positions 1 and 4, with an amino group (-NH$$_2$$) at position 5 (Figure 1).
Molecular Formula: $$ \text{C}{10}\text{H}{9}\text{N}_{3}\text{O} $$
IUPAC Name: 2-(5-Aminopyrazin-2-yl)phenol
Alternative Names:
This compound belongs to the class of aminophenol-pyrazine hybrids, which are notable for their dual aromatic systems and potential biological activity.
While no direct historical account of 2-(5-aminopyrazin-2-yl)phenol exists in the provided sources, its structural analogs offer clues about its synthetic origins. For instance:
The fusion of these motifs likely emerged from efforts to enhance bioactivity through hybrid molecular architectures, a trend observed in modern drug discovery.
The compound’s significance arises from its dual heterocyclic systems:
Nucleophilic aromatic substitution (SNAr) provides a foundational route for introducing the phenolic moiety to the pyrazine ring. Electron-deficient pyrazines, such as 5-nitro- or 5-halopyrazines, undergo SNAr reactions with phenoxide ions under mild conditions. For instance, 5-nitropyrazine derivatives react with phenol in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, displacing the nitro group to form 2-(pyrazin-2-yl)phenol intermediates [3]. Subsequent reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) yields the target compound [1].
Regioselectivity in SNAr is governed by the electron-withdrawing capacity of substituents. Computational studies suggest that nitro groups at the 5-position of pyrazine activate the 2-position for nucleophilic attack, aligning with experimental observations of phenol coupling at this site [3]. A comparative analysis of leaving groups (Table 1) highlights nitro’s superiority over halogens in SNAr efficiency, though bromine offers versatility for downstream functionalization [1] [3].
Table 1: SNAr Efficiency with Different Leaving Groups
| Leaving Group | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NO₂ | DMF | 80 | 92 |
| Br | DMSO | 120 | 78 |
| Cl | Ethanol | Reflux | 65 |
Bromination of 5-aminopyrazine precursors at the 2-position enables cyclization into imidazo[1,2-a]pyrazines, which can be hydrolyzed to regenerate the phenol group. Treating 5-aminopyrazine with N-bromosuccinimide (NBS) in acetic acid selectively brominates the 2-position, forming 2-bromo-5-aminopyrazine [1]. This intermediate reacts with α-haloketones or aldehydes in ethanol under reflux to form imidazo[1,2-a]pyrazines via tandem alkylation and cyclization [1]. Acidic hydrolysis (HCl/H₂O) cleaves the imidazole ring, yielding 2-(5-aminopyrazin-2-yl)phenol [4].
Regiochemical control during bromination is critical. Steric and electronic factors favor bromination at the 2-position, as demonstrated by ^1H NMR studies of charge distribution in pyrazine derivatives [1]. This pathway’s utility lies in its compatibility with diverse aldehydes, enabling modular synthesis of substituted phenols.
Reductive amination offers an alternative route for installing the 5-amino group on preformed pyrazine-phenol scaffolds. Condensing 5-ketopyrazin-2-ylphenol with ammonium acetate in methanol generates an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) at room temperature [2]. This method avoids harsh reducing conditions, preserving the phenol’s integrity. Yields exceed 85% when performed under inert atmospheres, though competing over-reduction to secondary amines necessitates careful stoichiometric control [2].
Solvent choice profoundly impacts reaction kinetics and selectivity. Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states, while ethanol and water facilitate hydrolytic steps [3] [4]. For example, SNAr in DMF at 80°C achieves 92% yield, whereas ethanol under reflux yields only 65% [3]. Conversely, solvent-free conditions, as demonstrated in pseudo-Betti reactions, minimize side products during imidazo ring formation [4].
Temperature modulation further optimizes outcomes. Low temperatures (0–25°C) favor reductive amination by suppressing imine hydrolysis, while higher temperatures (100–120°C) accelerate SNAr and cyclization [1] [4]. Additives like pyridine or 1,10-phenanthroline improve copper-catalyzed couplings by stabilizing active catalytic species [2].
Scaling synthesis of 2-(5-aminopyrazin-2-yl)phenol introduces challenges in reproducibility, purification, and cost-efficiency. SNAr reactions require stoichiometric DMF, complicating solvent recovery on industrial scales [3]. Bromination steps generate stoichiometric succinimide waste, necessitating efficient filtration systems [1]. Additionally, catalytic hydrogenation for nitro reduction demands high-pressure equipment, increasing capital costs [1].
Chromatographic purification, effective in lab settings, becomes impractical at scale. Alternative crystallization protocols using ethanol-water mixtures (7:3 v/v) achieve >95% purity, though process optimization is required to balance yield and crystal morphology [4]. Lastly, exothermic reactions, such as imidazo cyclization, require precise temperature control to prevent runaway conditions in batch reactors [1].
X-ray crystallographic analysis serves as the definitive method for determining the three-dimensional molecular structure of 2-(5-Aminopyrazin-2-yl)phenol. The compound possesses a molecular formula of C₁₀H₉N₃O with a molecular weight of 187.20 g/mol [1] [2]. Crystallographic studies on structurally related compounds provide valuable insights into the expected crystal packing behavior and intermolecular interactions of this aminopyrazinylphenol derivative.
The crystal structure determination typically reveals specific space group symmetries and unit cell parameters. Related compounds such as 2-{[(Pyrazin-2-yl)amino]methyl}phenol crystallize in the monoclinic crystal system with space group P2₁/c [3]. These crystals demonstrate unit cell parameters including a = 9.7021(14) Å, b = 13.0937(17) Å, c = 7.8806(13) Å, β = 95.746(5)°, and V = 996.1(3) ų with Z = 4 [3]. The molecular conformation exhibits significant angular relationships, with aromatic rings displaying dihedral angles between their planes. For instance, similar pyrazine-phenol structures show dihedral angles of approximately 80.52(18)°, indicating a nearly perpendicular arrangement between the two aromatic ring systems [3].
Intermolecular hydrogen bonding patterns constitute crucial features revealed through crystallographic analysis. The amino nitrogen atom functions as a hydrogen-bond donor to the pyrazine nitrogen atom of an inversion-related molecule, while the hydroxy oxygen atom serves as a hydrogen-bond donor to another pyrazine nitrogen atom [3]. These hydrogen bonds facilitate the formation of helical chain structures that propagate along specific crystallographic axes. The crystallographic refinement typically yields reliability factors R[F² > 2σ(F²)] and weighted reliability factors wR(F²) that validate the structural model quality [3].
Data collection parameters for similar compounds demonstrate the use of diffractometers such as the Rigaku R-AXIS RAPID IP with Mo Kα radiation [3]. Multi-scan absorption correction methods like ABSCOR are commonly employed to enhance data quality [3]. The structure solution process utilizes direct methods programs like SHELXS97, while structure refinement employs least-squares methods implemented in SHELXL97 [3].
Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments in 2-(5-Aminopyrazin-2-yl)phenol. The compound exhibits distinct chemical shift regions corresponding to different proton types within the molecular framework.
The aromatic protons associated with the phenol ring appear in the characteristic aromatic region between 6.0 and 9.0 parts per million [4]. These signals display typical coupling patterns consistent with substituted benzene rings. The phenolic hydroxyl proton resonates in the 4.0 to 7.0 parts per million range, though this signal may exhibit variable chemical shifts depending on concentration, temperature, and solvent conditions due to hydrogen bonding interactions [4] [5].
The pyrazine ring protons manifest as distinct signals in the aromatic region. For pyrazine derivatives, the ring protons typically appear at approximately 8.59 parts per million in deuterated chloroform, reflecting the electron-withdrawing nature of the nitrogen atoms [6]. The specific chemical environment created by the aminopyrazine substitution pattern influences the exact chemical shift positions and coupling patterns observed.
The amino group protons (NH₂) associated with the pyrazine ring generate characteristic signals in the 1.0 to 5.5 parts per million region [4]. Primary amines typically produce two distinct proton signals due to the symmetric and asymmetric stretching modes of the amino group [7]. These signals may appear as broad peaks due to rapid exchange processes and nitrogen quadrupole effects [8].
Integration ratios provide quantitative information about the relative numbers of protons in different environments. The expected integration pattern for 2-(5-Aminopyrazin-2-yl)phenol includes signals corresponding to four aromatic protons on the phenol ring, one pyrazine ring proton, two amino protons, and one hydroxyl proton, yielding a total of eight observable protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework and electronic environments within 2-(5-Aminopyrazin-2-yl)phenol. The compound exhibits carbon signals spanning the typical aromatic carbon chemical shift range of 100 to 170 parts per million.
The phenol ring carbons display characteristic chemical shifts reflecting their aromatic nature and substitution patterns. The carbon bearing the hydroxyl group typically resonates around 155 to 165 parts per million due to the electron-donating effect of the oxygen atom [9]. The remaining phenol ring carbons appear in the 120 to 140 parts per million region, with specific chemical shifts dependent upon their proximity to the hydroxyl substituent and the pyrazine linkage.
The pyrazine ring carbons exhibit distinct chemical shift patterns influenced by the electron-withdrawing nitrogen atoms. Carbon atoms adjacent to nitrogen typically display downfield shifts compared to carbons in benzene rings. The carbon bearing the amino substituent shows characteristic chemical shifts in the 145 to 155 parts per million range, reflecting the electron-donating nature of the amino group [9].
The carbon linking the pyrazine and phenol moieties demonstrates chemical shifts influenced by both aromatic systems. This carbon typically resonates in the 125 to 135 parts per million region, with the exact position dependent upon the electronic effects transmitted through the conjugated system.
Quaternary carbons within the aromatic rings may exhibit reduced signal intensities in standard carbon-13 nuclear magnetic resonance experiments due to longer relaxation times. The use of appropriate relaxation delays and pulse sequences ensures complete detection of all carbon environments within the molecular structure.
Vibrational spectroscopy provides comprehensive information about the functional groups and molecular interactions present in 2-(5-Aminopyrazin-2-yl)phenol. The infrared spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes within the molecule.
The hydroxyl group of the phenol moiety generates a broad, strong absorption band in the 3200 to 3600 wavenumber region [5] [10]. The exact frequency depends upon the extent of hydrogen bonding interactions, with free hydroxyl groups absorbing near 3600 wavenumbers and hydrogen-bonded hydroxyl groups showing red-shifted absorptions around 3200 to 3400 wavenumbers [5]. Phenols typically display this absorption at approximately 3500 wavenumbers [10].
The amino group attached to the pyrazine ring produces characteristic nitrogen-hydrogen stretching vibrations. Primary amines exhibit two distinct bands corresponding to symmetric and asymmetric stretching modes in the 3250 to 3450 wavenumber region [7] [11]. The asymmetric stretching typically appears at higher frequency (around 3450 wavenumbers) while the symmetric stretching occurs at lower frequency (around 3250 wavenumbers) [11]. The amino group also contributes scissoring vibrations in the 1600 to 1700 wavenumber region [11].
Aromatic carbon-hydrogen stretching vibrations manifest in the 3000 to 3100 wavenumber region [12]. These bands are typically weaker than the heteroatom-hydrogen stretches but provide information about the aromatic character of the rings. The pyrazine ring exhibits specific vibrational patterns influenced by the nitrogen atoms, with characteristic frequencies differing from those of simple benzene rings [13] [14].
The aromatic ring systems contribute carbon-carbon and carbon-nitrogen stretching vibrations in the 1400 to 1600 wavenumber region [7]. These bands reflect the electronic structure and bonding patterns within the conjugated aromatic framework. The presence of nitrogen atoms in the pyrazine ring shifts certain vibrational frequencies compared to purely carbon-based aromatic systems.
Raman spectroscopy complements infrared spectroscopy by providing information about vibrations that may be weak or inactive in the infrared spectrum. The technique is particularly valuable for characterizing aromatic ring vibrations and symmetric stretching modes. Combined Fourier transform infrared and Raman analysis ensures comprehensive vibrational characterization of the compound [15].
Mass spectrometric analysis of 2-(5-Aminopyrazin-2-yl)phenol reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of C₁₀H₉N₃O [2].
Electron ionization mass spectrometry induces specific fragmentation patterns related to the molecular structure. The primary fragmentation pathways typically involve cleavage of bonds adjacent to heteroatoms or aromatic rings. The phenol moiety may undergo loss of the hydroxyl group (17 mass units) to generate a fragment at mass-to-charge ratio 170. Additionally, the aromatic systems may fragment through loss of hydrogen atoms or small molecular fragments.
The pyrazine ring contributes to characteristic fragmentation patterns distinct from those of simple aromatic compounds. The presence of nitrogen atoms influences the stability of charged fragments and the preferred fragmentation pathways. Loss of the amino group (16 mass units) represents a common fragmentation pattern, generating fragments at mass-to-charge ratio 171.
The linkage between the pyrazine and phenol moieties may undergo cleavage under high-energy conditions, producing fragments corresponding to the individual aromatic systems. The phenol fragment would appear at mass-to-charge ratio 94, while pyrazine-derived fragments would manifest at lower mass values.
Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation of selected precursor ions [16]. These experiments elucidate the connectivity patterns within the molecule and confirm the proposed structure through systematic fragmentation studies.
Atmospheric pressure chemical ionization and electrospray ionization methods offer alternative ionization approaches that may produce different fragmentation patterns compared to electron ionization [17]. These soft ionization techniques often preserve the molecular ion while providing complementary fragmentation information useful for structural elucidation.
Density functional theory calculations provide theoretical validation of experimental structural and spectroscopic data for 2-(5-Aminopyrazin-2-yl)phenol. These computational methods predict molecular geometries, electronic properties, and vibrational frequencies that can be compared with experimental observations.
Geometry optimization calculations determine the most stable molecular conformation of 2-(5-Aminopyrazin-2-yl)phenol. The B3LYP functional combined with basis sets such as 6-31+G(d,p) or 6-311G(d,p) provides reliable structural parameters [18] [19]. These calculations predict bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure.
The optimized geometry reveals the preferred orientation of the amino group relative to the pyrazine ring and the dihedral angle between the pyrazine and phenol aromatic systems. Similar compounds demonstrate significant non-planarity between aromatic rings, with dihedral angles often exceeding 80 degrees [3]. The amino group typically adopts a planar configuration with the pyrazine ring to maximize conjugation.
Vibrational frequency calculations validate experimental infrared and Raman spectra through comparison of computed and observed frequencies [13]. Density functional theory methods accurately predict vibrational modes, particularly when appropriate scaling factors are applied to correct for systematic errors in the calculations. The computed frequencies assist in assigning experimental vibrational bands to specific molecular motions.
Solvation effects can be incorporated through continuum solvation models such as the Polarizable Continuum Model [19]. These calculations account for the influence of solvent molecules on molecular properties and provide better agreement with solution-phase experimental data. The choice of solvent in the computational model should match the experimental conditions for optimal comparison.
Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can be computed from the vibrational frequency calculations [20]. These properties provide insights into the stability of different molecular conformations and the feasibility of chemical transformations involving the compound.
Molecular orbital analysis elucidates the electronic structure and chemical reactivity of 2-(5-Aminopyrazin-2-yl)phenol through examination of frontier molecular orbitals and electron density distributions.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic properties relevant to chemical reactivity and spectroscopic behavior [18] [21]. Pyrazine derivatives typically exhibit reduced energy gaps compared to purely carbon-based aromatic systems due to the electron-withdrawing effect of nitrogen atoms [22] [23]. The energy gap for 2-(5-Aminopyrazin-2-yl)phenol likely falls in the range of 3.0 to 4.0 electron volts based on similar compounds [21].
The highest occupied molecular orbital typically localizes on the phenol moiety and amino group, reflecting the electron-donating character of these substituents [24]. The orbital distribution may extend across the entire conjugated system, facilitating electron delocalization between the aromatic rings. The presence of the hydroxyl and amino groups increases the highest occupied molecular orbital energy compared to unsubstituted aromatic systems.
The lowest unoccupied molecular orbital predominantly localizes on the pyrazine ring due to the electron-withdrawing nitrogen atoms [18] [21]. This orbital distribution influences the compound's ability to accept electrons and participate in reduction reactions. The energy of the lowest unoccupied molecular orbital provides information about the electron affinity and chemical reactivity toward nucleophiles.
Electron density maps reveal regions of high and low electron density within the molecule [25]. These maps identify sites susceptible to electrophilic or nucleophilic attack and predict potential reaction pathways. The nitrogen atoms in the pyrazine ring typically exhibit high electron density, making them favorable sites for protonation or metal coordination.
Natural bond orbital analysis provides insights into bonding patterns and charge distribution within the molecule [26]. This analysis identifies the hybridization states of atoms and quantifies the ionic and covalent contributions to chemical bonds. The results complement the molecular orbital analysis by providing a localized picture of chemical bonding.